1-(2-(Carboxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Carboxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a phenyl ring substituted with a carboxymethyl group and a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-(Carboxymethyl)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with chloroacetone in the presence of an aluminum chloride catalyst . Another approach includes the Michael addition of N-heterocycles to chalcones, using ionic organic solids as catalysts . Industrial production methods often utilize gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst .
Chemical Reactions Analysis
1-(2-(Carboxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
1-(2-(Carboxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
1-(2-(Carboxymethyl)phenyl)propan-1-one can be compared with similar compounds like phenylacetone (1-phenyl-2-propanone). While both compounds share a phenyl ring and a propanone moiety, this compound has a carboxymethyl group that imparts unique chemical properties and reactivity . Other similar compounds include 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one, which has an additional hydroxyl group .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2-propanoylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-2-10(12)9-6-4-3-5-8(9)7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
IADCLQMDPSJIDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.